molecular formula C13H17NO2S2 B3845273 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol

Cat. No.: B3845273
M. Wt: 283.4 g/mol
InChI Key: PIVSTAMXNXSHQB-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzothiazole ring attached to a propanol moiety through a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Attachment of Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Formation of Propanol Moiety: The final step involves the reaction of the benzothiazole-sulfanyl intermediate with an appropriate epoxide or halohydrin to form the propanol moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can undergo reduction to form dihydrobenzothiazoles.

    Substitution: The hydroxyl group in the propanol moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazoles.

    Substitution: Various substituted propanol derivatives.

Scientific Research Applications

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-ylsulfanyl)-2-propanol: Similar structure but lacks the propanol moiety.

    1-(1,3-Benzothiazol-2-ylsulfanyl)-3-butanol: Similar structure but with a butanol moiety instead of propanol.

Uniqueness

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol is unique due to its specific combination of a benzothiazole ring, a sulfanyl group, and a propanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S2/c1-9(2)16-7-10(15)8-17-13-14-11-5-3-4-6-12(11)18-13/h3-6,9-10,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVSTAMXNXSHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CSC1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol
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1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol
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1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol
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1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol
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1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol
Reactant of Route 6
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-propan-2-yloxypropan-2-ol

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